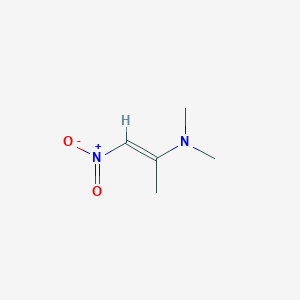

(E)-N,N-dimethyl-1-nitro-1-propen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N,N-dimethyl-1-nitro-1-propen-2-amine, or DMNP, is an organic chemical compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DMNP is a nitroalkene and is used in various organic synthesis reactions, as a reagent in the synthesis of pharmaceuticals, and as a building block for other compounds.

Wissenschaftliche Forschungsanwendungen

NDMA Formation and Precursor Studies

Research has extensively investigated the roles of tertiary amines, including compounds similar to "(E)-N,N-dimethyl-1-nitro-1-propen-2-amine," in the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. Studies reveal the significant impact of tertiary amine structure, background organic matter, and chloramine species on NDMA formation during water treatment processes. These investigations underline the critical influence of amine structure on NDMA yields, suggesting a complex interplay between amine functional groups and disinfection by-products formation mechanisms (Selbes et al., 2013).

Catalytic Amination of Biomass-Based Alcohols

Another area of research explores the catalytic amination of biomass-based alcohols, where tertiary amines, akin to the subject compound, serve as key intermediates in the chemical industry. This process is critical for the sustainable production of agrochemicals, pharmaceuticals, and other industrial chemicals, demonstrating the versatile applications of amines in green chemistry and sustainable industrial processes (Pera‐Titus & Shi, 2014).

Water Treatment and Environmental Impact

Further studies focus on the characterization and fate of NDMA precursors, like tertiary amines, in municipal wastewater treatment plants. Research indicates the presence of dissolved NDMA precursors in primary and secondary effluents, highlighting the challenges in removing these compounds during biological treatment processes. These findings are crucial for developing strategies to prevent NDMA formation, such as ammonia removal and the use of advanced filtration techniques (Mitch & Sedlak, 2004).

Analytical Methods for Amine Detection

Additionally, analytical methodologies have been developed for the rapid and sensitive detection of secondary and tertiary amines as NDMA precursors in drinking water systems. These methods facilitate the screening and removal of amine precursors, contributing to the reduction of NDMA formation and ensuring water safety (Wu et al., 2015).

Eigenschaften

IUPAC Name |

(E)-N,N-dimethyl-1-nitroprop-1-en-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-5(6(2)3)4-7(8)9/h4H,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDKRCQFQLHTNV-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[N+](=O)[O-])N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\[N+](=O)[O-])/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N,N-dimethyl-1-nitro-1-propen-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride](/img/structure/B2705085.png)

![N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine](/img/structure/B2705087.png)

![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)

![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)